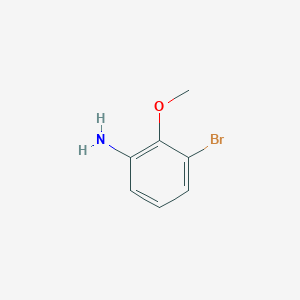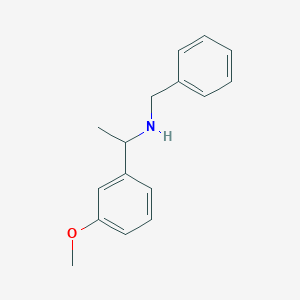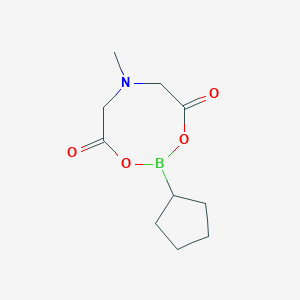![molecular formula C12H13FN4 B168634 N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine CAS No. 112523-78-1](/img/structure/B168634.png)
N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine
Overview
Description
“N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine” is a chemical compound with the molecular formula C12H13FN4 . It has a molecular weight of 232.26 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a fluorobenzyl group . Further details about its structure could be obtained through techniques like FT-IR spectroscopy .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 453.8±45.0 °C and a predicted density of 1.353±0.06 g/cm3 . Its pKa is predicted to be 5.90±0.50 .Properties
IUPAC Name |
6-N-[(4-fluorophenyl)methyl]pyridine-2,3,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-9-3-1-8(2-4-9)7-16-11-6-5-10(14)12(15)17-11/h1-6H,7,14H2,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHRVQMESYQDOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446492 | |
| Record name | N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112523-78-1 | |
| Record name | N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














